1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
Overview
Description
1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperazine derivatives and has shown potential in various biological applications.
Mechanism of Action
The mechanism of action of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that this compound may act as a serotonin and norepinephrine reuptake inhibitor, thereby exhibiting antidepressant and anxiolytic effects. Furthermore, it has been proposed that this compound may modulate ion channels and receptors, leading to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to exhibit antidepressant and anxiolytic effects. Additionally, this compound has been suggested to modulate ion channels and receptors, leading to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its potential as a therapeutic agent. It has been shown to exhibit potent antitumor, antidepressant, and anxiolytic activity. Additionally, this compound has been suggested to modulate ion channels and receptors, making it a promising candidate for further research.
One limitation of using this compound in lab experiments is its lack of specificity. It has been shown to modulate various ion channels and receptors, making it difficult to determine its exact mechanism of action. Furthermore, this compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Future Directions
There are several future directions for the research of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. One direction is to further investigate its potential as a therapeutic agent for cancer, depression, and anxiety. Additionally, it would be beneficial to determine its exact mechanism of action and specificity. Furthermore, future research could focus on developing derivatives of this compound with improved potency and selectivity. Finally, it would be interesting to investigate the potential of this compound as a modulator of other ion channels and receptors.
Scientific Research Applications
1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential in various biological applications. It has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been investigated for its potential as an antidepressant and anxiolytic agent. Additionally, this compound has shown potential as a modulator of ion channels and receptors.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-8-9-18(25-3)19(14-15)26(22,23)21-12-10-20(11-13-21)16-6-4-5-7-17(16)24-2/h4-9,14H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSQLAUJELPOCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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